![molecular formula C24H24N2O5S B6560166 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide CAS No. 946380-96-7](/img/structure/B6560166.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide (DMBQ) is a novel synthetic compound that has been studied for its potential applications in various scientific fields. DMBQ is a member of the benzoyl-tetrahydroquinoline class of compounds, and has been used as a reagent in organic synthesis for the manufacture of pharmaceuticals and agrochemicals. It has also been studied for its potential applications in the fields of medicinal chemistry and biochemistry.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide has been studied for its potential applications in medicinal chemistry, biochemistry, and organic synthesis. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as indoles and quinolines. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. In biochemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter release.
Mechanism of Action
The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This inhibition is thought to be due to the compound’s ability to bind to the enzyme’s active site and block its activity.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide can inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This inhibition is thought to be due to the compound’s ability to bind to the enzyme’s active site and block its activity. In vivo studies have shown that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide can increase the levels of acetylcholine in the brain, which is thought to be responsible for its potential effects on memory and learning.
Advantages and Limitations for Lab Experiments
The use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide in laboratory experiments has several advantages. It is a relatively stable compound and is easy to synthesize in a variety of ways. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, it is important to note that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide has not been extensively studied in vivo, and its effects on biochemical and physiological processes are still not fully understood.
Future Directions
The potential applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide are still being explored. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, more studies are needed to explore the potential therapeutic applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide, such as its potential use as an inhibitor of acetylcholinesterase. Finally, further research is needed to explore the potential for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide to be used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Synthesis Methods
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide can be synthesized in a variety of ways, depending on the desired outcome. One method involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 2,4-dimethoxybenzene-1-sulfonamide, followed by a series of purifications. This method produces a white crystalline solid with a melting point of 115-116°C.
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-20-11-13-23(22(16-20)31-2)32(28,29)25-19-10-12-21-18(15-19)9-6-14-26(21)24(27)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVBHDVIBOORBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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